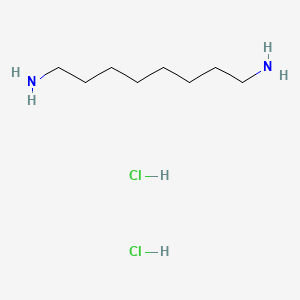

1,8-DIAMINOOCTANE DIHCL

Übersicht

Beschreibung

1,8-DIAMINOOCTANE DIHCL is a chemical compound with the molecular formula C8H22Cl2N2. It is a derivative of 1,8-diaminooctane, where the amino groups are protonated and paired with chloride ions. This compound is commonly used in organic synthesis and as an intermediate in various chemical processes.

Vorbereitungsmethoden

1,8-DIAMINOOCTANE DIHCL can be synthesized through several methods. One common synthetic route involves the reaction of 1,8-diaminooctane with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of the amino groups to their hydrochloride salts. Industrial production methods often involve the distillation of 1,8-diaminooctane under vacuum in an inert atmosphere, followed by cooling and storage of the distillate in an inert atmosphere .

Analyse Chemischer Reaktionen

1,8-DIAMINOOCTANE DIHCL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it back to 1,8-diaminooctane.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,8-Diaminooctane dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to function as a crosslinker or spacer in the production of molecular cages and macrocycles. These properties make it valuable in creating complex organic architectures used in drug delivery systems and catalysis .

Pharmaceutical Industry

The compound is utilized in the pharmaceutical sector for synthesizing active pharmaceutical ingredients (APIs). It has been involved in the development of antifungal agents and other therapeutic compounds. For instance, it is a precursor for biguanide derivatives that exhibit fungicidal properties, effectively controlling fungal diseases .

Case Study: Antifungal Applications

A study demonstrated that formulations containing derivatives of 1,8-diaminooctane effectively inhibited the growth of various fungal pathogens, including those responsible for gray mold and powdery mildew. The mechanism involves disrupting fungal cell membrane integrity, leading to cell death .

Agricultural Chemicals

In agriculture, 1,8-diaminooctane dihydrochloride is employed in the formulation of crop protection agents. Its role as a building block for synthesizing agrochemicals enhances its utility in pest management strategies .

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Crosslinkers for molecular cages and macrocycles |

| Pharmaceuticals | Synthesis of antifungal agents and other APIs |

| Agricultural Chemicals | Formulation of crop protection agents |

Materials Science

The compound is also significant in materials science, where it acts as a curing agent or crosslinker in polymer chemistry. Its ability to form stable networks makes it suitable for producing high-performance materials used in coatings and adhesives .

Case Study 1: Synthesis of Antifungal Agents

In research published by Ganesh Remedies, 1,8-diaminooctane was highlighted as a key ingredient in synthesizing effective antifungal agents that target specific fungal strains. The study's findings indicated significant reductions in fungal growth rates when treated with derivatives synthesized from this compound.

Case Study 2: Crystal Growth Studies

Research involving the crystallization of proteins demonstrated that the presence of 1,8-diaminooctane dihydrochloride improved crystal quality and size. This enhancement is crucial for X-ray crystallography studies aimed at understanding protein structures at the molecular level .

Wirkmechanismus

The mechanism of action of 1,8-diaminooctane dihydrochloride involves its ability to interact with various molecular targets. The protonated amino groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating the formation of complex structures. These interactions are crucial in its role as a crosslinker and spacer in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

1,8-DIAMINOOCTANE DIHCL can be compared with other similar compounds such as:

1,4-Diaminobutane: Shorter chain length, used in the synthesis of polyamides and polyurethanes.

1,6-Diaminohexane: Similar chain length, used in the production of nylon-6,6.

1,10-Diaminodecane: Longer chain length, used in the synthesis of specialty polymers.

Hexamethylenediamine: Used in the production of nylon-6,6 and as a curing agent for epoxy resins.

Each of these compounds has unique properties and applications, but 1,8-diaminooctane dihydrochloride is particularly valued for its specific chain length and reactivity, making it suitable for specialized chemical syntheses.

Biologische Aktivität

1,8-Diaminooctane dihydrochloride (also known as 1,8-diaminooctane or putrescine) is an organic compound with the chemical formula C₈H₂₀N₂·2HCl. It is a diamine that plays a significant role in biological systems, particularly in cellular processes and signaling pathways. This article explores its biological activity, including cytotoxic effects, potential therapeutic applications, and relevant case studies.

1,8-Diaminooctane is characterized by its two amino groups located at the terminal ends of an eight-carbon alkane chain. The dihydrochloride form enhances its solubility in water and biological fluids, making it more accessible for various applications.

Biological Activity Overview

The biological activity of 1,8-diaminooctane dihydrochloride can be categorized into several key areas:

- Cytotoxicity : Studies have shown that 1,8-diaminooctane exhibits cytotoxic effects on tumor cells. It disrupts cellular functions and induces apoptosis in certain cancer cell lines .

- Cell Proliferation : The compound has been implicated in modulating cell proliferation through its interaction with various cellular pathways. It may act as a growth factor or influence the expression of specific genes involved in cell cycle regulation .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly against oxidative stress and neuroinflammation. This suggests a role in neurological disorders where these mechanisms are prevalent .

1,8-Diaminooctane dihydrochloride's mechanisms of action involve:

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as polyamine oxidase, which is involved in polyamine metabolism. This inhibition can lead to altered levels of polyamines, affecting cellular growth and differentiation.

- Modulation of Signaling Pathways : The compound interacts with signaling pathways related to cell survival and apoptosis. For example, it may influence the PI3K/Akt pathway, which is crucial for cell survival .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of 1,8-diaminooctane on various cancer cell lines. Results indicated significant inhibition of cell viability at concentrations above 100 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that administration of 1,8-diaminooctane reduced neuroinflammatory markers in models of Alzheimer's disease. The compound was shown to decrease levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in neurodegenerative diseases.

Data Tables

Eigenschaften

IUPAC Name |

octane-1,8-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLWZOGXFQNIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884408 | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7613-16-3 | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.